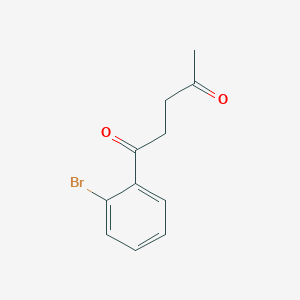

1-(2-Bromophenyl)-1,4-pentanedione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H11BrO2 |

|---|---|

Molecular Weight |

255.11 g/mol |

IUPAC Name |

1-(2-bromophenyl)pentane-1,4-dione |

InChI |

InChI=1S/C11H11BrO2/c1-8(13)6-7-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 |

InChI Key |

AFXCEAJNYLFKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 2 Bromophenyl 1,4 Pentanedione and Its Analogs

Intrinsic Reactivity of the 1,4-Diketone Moiety

The 1,4-diketone functional group is a versatile platform for various chemical reactions, primarily due to its ability to form enol and enolate intermediates.

1,4-Diketones, such as 1-(2-bromophenyl)-1,4-pentanedione, exist in equilibrium with their enol tautomers. The position of this equilibrium is influenced by factors like the solvent and the presence of substituents. vaia.com For instance, in non-polar solvents like hexane, the enol form of 2,4-pentanedione is favored (92%) due to stabilizing intramolecular hydrogen bonding. vaia.com In contrast, in a polar solvent like water, the keto form is more prevalent (15% enol) as intermolecular hydrogen bonding with the solvent disrupts the internal hydrogen bond. vaia.com

Enolates, the conjugate bases of enols, are potent nucleophiles. pressbooks.publibretexts.org They can be generated by treating the diketone with a base. masterorganicchemistry.com These enolates are resonance-stabilized, with the negative charge delocalized between the α-carbon and the oxygen atom. pressbooks.publibretexts.org This dual reactivity allows them to react with electrophiles at either the carbon or the oxygen atom, although reaction at the carbon is more common. pressbooks.publibretexts.org The reactivity of enolates is central to many carbon-carbon bond-forming reactions. masterorganicchemistry.com For example, the reaction of an enolate with an alkyl halide leads to the formation of an α-substituted carbonyl compound. masterorganicchemistry.com

The acidity of the α-hydrogens in 1,4-diketones is a crucial factor in enolate formation. The presence of electron-withdrawing groups can significantly increase the acidity of these protons, facilitating enolate formation. libretexts.org

Table 1: Factors Influencing Keto-Enol Equilibria

| Factor | Influence on Enol Content | Rationale |

| Solvent Polarity | Decreases with increasing polarity | Polar solvents disrupt intramolecular hydrogen bonding that stabilizes the enol form. vaia.com |

| Substituents | Electron-withdrawing groups can increase enol content | Stabilization of the enol form through inductive effects and potential for extended conjugation. ed.gov |

| Intramolecular Hydrogen Bonding | Significantly increases enol content | Forms a stable six-membered ring-like structure. vaia.com |

The 1,4-dicarbonyl structure is a key precursor for the synthesis of five-membered heterocyclic compounds through cyclization reactions. The most notable of these is the Paal-Knorr synthesis, which can be used to prepare furans, pyrroles, and thiophenes. wikipedia.orgorganic-chemistry.orgchem-station.comorganic-chemistry.org

Paal-Knorr Furan (B31954) Synthesis: This reaction involves the acid-catalyzed cyclization of a 1,4-diketone. The mechanism proceeds through protonation of one carbonyl group, followed by nucleophilic attack by the enol of the other carbonyl, and subsequent dehydration to form the furan ring. wikipedia.org

Paal-Knorr Pyrrole (B145914) Synthesis: In this variation, a 1,4-diketone is condensed with a primary amine or ammonia (B1221849) under neutral or weakly acidic conditions to yield a pyrrole. organic-chemistry.org The use of a weak acid can accelerate the reaction. organic-chemistry.org

Paal-Knorr Thiophene (B33073) Synthesis: Thiophenes can be synthesized by reacting a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. chem-station.comorganic-chemistry.org These reagents also act as dehydrating agents. organic-chemistry.org

Microwave-assisted Paal-Knorr reactions have been developed as an efficient method for the synthesis of polysubstituted furans, pyrroles, and thiophenes. researchgate.net

Reactivity of the 2-Bromophenyl Substituent

The 2-bromophenyl group attached to the 1,4-diketone moiety introduces another dimension of reactivity, primarily centered around the carbon-bromine bond and the aromatic ring.

The bromine atom on the phenyl ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govarkat-usa.org It is a widely used method for the synthesis of biaryl compounds. arkat-usa.org The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org It is a highly effective method for the synthesis of arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Hurtley-type Reactions: While less common, the Hurtley reaction and its modern variants involve the palladium-catalyzed coupling of aryl halides with compounds containing active methylene (B1212753) groups, such as malonic esters.

The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, base, and solvent.

Table 2: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Organoboron compound (e.g., Ar'-B(OH)₂) | Pd catalyst, base | Biaryl (Ar-Ar') |

| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | Arylalkyne (Ar-C≡C-R) |

| Hurtley-type | Active methylene compound (e.g., CH₂(CO₂Et)₂) | Pd catalyst, base | Arylated active methylene compound |

The presence of both the 2-bromophenyl group and the 1,4-diketone moiety within the same molecule allows for intramolecular reactions, leading to the formation of fused ring systems. These reactions can be triggered by various catalytic systems. For instance, palladium-catalyzed intramolecular C-H activation can lead to the formation of new rings. rsc.org Domino reactions involving an initial intermolecular coupling followed by an intramolecular cyclization are also possible. For example, a Sonogashira coupling can be followed by an intramolecular cyclization to produce substituted benzo[b]furans. organic-chemistry.org

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNA_r) can occur under certain conditions, particularly when the ring is substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the carbonyl groups of the diketone moiety act as moderate electron-withdrawing groups, which can facilitate nucleophilic attack on the aromatic ring.

The most common mechanism for SNA_r is the addition-elimination pathway. scribd.com This involves the attack of a nucleophile on the carbon atom bearing the leaving group (the bromine atom) to form a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is delocalized, particularly to the ortho and para positions relative to the point of attack. masterorganicchemistry.com Subsequent elimination of the bromide ion restores the aromaticity of the ring.

The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group and the presence and position of electron-withdrawing substituents. masterorganicchemistry.com

Elucidation of Reaction Mechanisms

The intricate nature of transition metal-catalyzed reactions necessitates a multi-faceted approach to unravel the underlying mechanisms. For reactions involving this compound and its analogs, researchers have employed a combination of experimental and computational techniques to shed light on the catalytic cycles, identify key intermediates, and understand the energetic profiles of the reaction pathways.

Mechanistic Pathways of Copper-Catalyzed C-C and C-N Bond Formations

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective method for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. While traditional Ullmann-type couplings often require harsh reaction conditions, the development of various ligand systems has significantly expanded the scope and utility of copper catalysis under milder conditions. In the context of substrates like this compound, the aryl bromide moiety is a key reactive site for such transformations.

The generally accepted mechanism for copper-catalyzed C-N bond formation, for instance, often involves the following key steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a copper(III) intermediate, [Ar-Cu(III)-X].

Ligand Exchange: The nucleophile (e.g., an amine, R₂NH) coordinates to the copper center, often with the assistance of a base, leading to a new copper(III) complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the copper(III) center, regenerating the copper(I) catalyst and yielding the desired arylated amine product.

The choice of ligand is crucial in these processes, as it modulates the solubility, stability, and reactivity of the copper catalyst. Bidentate ligands such as diamines, amino acids, and 1,3-diketones have proven effective in facilitating these transformations at lower temperatures and catalyst loadings.

| Catalyst System | Proposed Key Intermediate | General Mechanistic Steps |

| Cu(I)/Ligand | [Ar-Cu(III)-(Nuc)X] | Oxidative Addition, Ligand Exchange, Reductive Elimination |

Mechanistic Aspects of Palladium-Catalyzed Cyclization and Arylation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the construction of complex molecular architectures. For a substrate such as this compound, palladium catalysts can facilitate intramolecular cyclization reactions, leading to the formation of heterocyclic structures, as well as intermolecular arylation reactions.

A common mechanistic cycle for a palladium-catalyzed intramolecular Heck-type reaction, which could lead to cyclization, typically involves:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide bond of this compound, forming a palladium(II) intermediate.

Intramolecular Insertion: The tethered dione (B5365651) moiety can then undergo migratory insertion into the aryl-palladium bond. This step is often regioselective.

β-Hydride Elimination: Subsequent β-hydride elimination from the resulting palladacycle leads to the formation of the cyclized product and a palladium-hydride species.

Reductive Elimination/Base-mediated Regeneration: The active Pd(0) catalyst is regenerated, often with the aid of a base to neutralize the generated H-X.

Desorption electrospray ionization mass spectrometry (DESI-MS) has emerged as a powerful tool for identifying and characterizing transient intermediates in palladium-catalyzed reactions, providing direct evidence for the proposed catalytic cycles.

| Catalyst | Ligand Type | Key Mechanistic Steps |

| Pd(OAc)₂ / Pd₂(dba)₃ | Phosphine (B1218219), N-heterocyclic carbene (NHC) | Oxidative Addition, Migratory Insertion, β-Hydride Elimination, Reductive Elimination |

Investigation of Radical Intermediates and Pathways

While many cross-coupling reactions are believed to proceed through organometallic intermediates involving formal changes in the metal's oxidation state, the involvement of radical pathways cannot be discounted, particularly with first-row transition metals like copper and nickel. In some instances, single-electron transfer (SET) processes can lead to the formation of radical intermediates.

For a compound like this compound, a proposed radical pathway in a coupling reaction might involve:

Single-Electron Transfer (SET): A low-valent metal catalyst could transfer a single electron to the aryl bromide, leading to the formation of a radical anion.

Fragmentation: This radical anion could then fragment to generate an aryl radical and a bromide anion.

Radical Capture/Coupling: The aryl radical can then be trapped by a nucleophile or another radical to form the desired bond.

The detection of radical intermediates is often challenging due to their transient nature. Techniques such as electron paramagnetic resonance (EPR) spectroscopy and the use of radical clocks can provide indirect evidence for their existence.

Kinetic Studies and Hammett Analysis for Reaction Rate Determinants

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how the rate of a reaction is affected by the concentrations of reactants, catalysts, and other species. For reactions involving this compound, determining the reaction order with respect to the substrate, catalyst, and any coupling partners can help to identify the rate-determining step of the catalytic cycle.

Hammett analysis is a powerful tool in physical organic chemistry used to investigate the electronic effects of substituents on reaction rates and equilibria. By studying a series of analogs of this compound with different substituents on the phenyl ring, a Hammett plot can be constructed by plotting the logarithm of the relative reaction rate (log(kₓ/kн)) against the substituent constant (σ). The slope of this plot, the reaction constant (ρ), provides insight into the nature of the transition state of the rate-determining step.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) in the transition state relative to the ground state.

A negative ρ value suggests the reaction is favored by electron-donating groups, indicating a buildup of positive charge (or a decrease in negative charge) in the transition state.

| Kinetic Parameter | Information Gained |

| Reaction Order | Identifies species involved in the rate-determining step. |

| Rate Constant (k) | Quantifies the reaction rate under specific conditions. |

| Hammett Reaction Constant (ρ) | Elucidates the electronic nature of the transition state. |

Computational Mechanistic Insights into Reaction Coordinates and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates and locate the transition state structures that connect them. This provides a detailed picture of the reaction coordinate and the energy barriers associated with each step.

For reactions of this compound, computational studies can:

Validate proposed mechanisms: By comparing the calculated energy profiles of different possible pathways, the most likely mechanism can be identified.

Characterize transition states: The geometry and electronic structure of transition states can be determined, providing insight into the bond-forming and bond-breaking processes.

Predict reactivity and selectivity: Computational models can help to rationalize and predict the chemo-, regio-, and stereoselectivity of a reaction.

Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state connects the correct reactant and product minima on the potential energy surface.

Applications of 1 2 Bromophenyl 1,4 Pentanedione in Advanced Organic Synthesis

Strategic Precursor for Heterocyclic Compound Synthesis

The 1,4-dicarbonyl motif is a well-established precursor for the synthesis of various five-membered heterocycles through condensation reactions. The presence of the 2-bromophenyl group provides a reactive handle for subsequent cross-coupling reactions, allowing for further molecular diversification.

1-(2-Bromophenyl)-1,4-pentanedione is an ideal starting material for synthesizing a variety of nitrogen-containing heterocycles. The classical Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, provides a direct route to substituted pyrroles.

Similarly, reaction with hydrazine (B178648) and its derivatives can yield pyrazoles and other related structures. dergipark.org.trorganic-chemistry.orgchim.it The general approach involves the cyclocondensation of a dicarbonyl compound with a hydrazine, a foundational method for pyrazole (B372694) synthesis. chim.itresearchgate.net While 1,3-diketones are more common starting materials for pyrazoles, 1,4-diketones can be effectively utilized.

The compound also serves as a foundational element for more complex bicyclic and tricyclic nitrogen heterocycles. Although direct cyclization to systems like isoquinolines, benzimidazoles, and quinazolines is not typical from a 1,4-diketone, it can be converted into a key intermediate that subsequently participates in established synthetic routes for these heterocycles. nih.govnih.govresearchgate.netsioc-journal.cn For instance, the initial synthesis of a pyrrole (B145914) or furan (B31954) ring can be followed by transformations and further cyclizations to build the target fused heterocyclic systems. The synthesis of benzimidazoles, for example, often proceeds through the condensation of o-phenylenediamines with various carbonyl compounds or their derivatives. researchgate.netmdpi.comnih.gov Likewise, quinazolines are frequently built from anthranilic acid precursors. ekb.egnih.gov The strategic value of this compound lies in its potential to be transformed into these necessary precursors.

The synthesis of other nitrogen heterocycles such as pyrimidines, thiadiazoles, and oxazoles can also be envisaged through multi-step sequences starting from this diketone. For example, various substituted 1,2,4-thiadiazoles have been synthesized through routes involving different starting materials, indicating the modular nature of heterocyclic synthesis where a versatile block like our title compound could be adapted. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Synthesis of Nitrogen-Containing Heterocycles from 1,4-Diketone Precursors

| Heterocycle | General Reagent(s) | Reaction Type |

|---|---|---|

| Pyrroles | Ammonia, Primary Amines | Paal-Knorr Synthesis |

| Pyrazoles | Hydrazine, Hydrazine derivatives | Cyclocondensation |

| Benzimidazoles | o-Phenylenediamines (multi-step) | Condensation |

| Quinazolines | Anthranilic acid derivatives (multi-step) | Cyclization |

Synthesis of Oxygen-Containing Heterocycles

The synthesis of oxygen-containing heterocycles from this compound is direct and efficient. The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound, provides a high-yield route to substituted furans. organic-chemistry.orgresearchgate.net This reaction is one of the most fundamental and widely used methods for constructing the furan ring system. nih.govlookchem.comnii.ac.jp

Furthermore, the 1,4-dicarbonyl structure is perfectly suited for intramolecular aldol (B89426) condensation reactions. Under basic or acidic conditions, this compound can cyclize to form a five-membered ring, which upon dehydration yields a substituted cyclopentenone. wikipedia.orgorganic-chemistry.org This strategy is a powerful tool for the construction of cyclopentenoid structures, which are core components of many natural products. capes.gov.brgoogle.com

In a manner analogous to furan and pyrrole synthesis, this compound can be converted into thiophenes. The Paal-Knorr thiophene (B33073) synthesis involves reacting the 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. This reaction provides a straightforward method for accessing thiophene derivatives bearing the 2-bromophenyl substituent, which are valuable intermediates for further functionalization, for instance in the preparation of arylated anthraquinones. nih.govmdpi.com

Role as a Key Building Block in Complex Molecule Construction

Beyond its utility in forming fundamental heterocyclic rings, this compound is a valuable building block for assembling more complex molecular frameworks, including those with challenging structural motifs like all-carbon quaternary centers.

An all-carbon quaternary center is a carbon atom bonded to four other carbon atoms. The construction of these centers is a significant challenge in organic synthesis. The structure of this compound offers multiple pathways to create such centers. The carbon atoms alpha to the ketone functionalities can be sequentially alkylated. The introduction of the first alkyl group followed by a second alkylation at the same position can generate a quaternary center.

Moreover, the 2-bromophenyl group is a key functional handle for modern cross-coupling reactions. While traditional cross-coupling methods can be challenging for creating quaternary centers directly, advanced strategies have been developed. princeton.edunih.gov Iron-catalyzed cross-electrophile coupling and palladium-catalyzed allylic alkylation are examples of methods used to forge these sterically hindered centers. princeton.edunih.govresearchgate.net The aryl bromide of this compound can participate in reactions such as Suzuki, Stille, or Heck coupling to attach complex carbon fragments to the phenyl ring. These fragments can either contain a quaternary center or be elaborated in subsequent steps to form one, highlighting the compound's role as a versatile scaffold in complex synthesis.

Table 2: Potential Advanced Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Heck Coupling | Alkene | Palladium | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C(sp²)-C(sp) |

| Stille Coupling | Organotin compound | Palladium | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Palladium | C(sp²)-N, C(sp²)-O, C(sp²)-S |

Application in Total Synthesis of Natural Products and Bioactive Analogs

The diverse reactivity of this compound makes it a highly attractive building block for the total synthesis of natural products and their biologically active analogs. nih.govbrayresearch.org Many natural products contain substituted furan, pyrrole, or cyclopentenone cores. researchgate.net The ability to rapidly construct these rings from our title compound, while retaining a reactive handle (the aryl bromide) for late-stage functionalization, is a significant strategic advantage.

For example, a synthetic strategy could involve an initial Paal-Knorr cyclization to form a 2-(2-bromophenyl)-5-methylfuran. The bromide can then be used in an intramolecular Heck reaction to form a new ring or in an intermolecular coupling reaction to append a complex side chain, a common tactic in the synthesis of complex molecules. nih.gov This modular approach allows for the systematic variation of substituents to create libraries of analog compounds for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of complex molecular targets is often a lengthy process, and the use of versatile, highly functionalized building blocks is crucial for improving the efficiency and flexibility of the synthetic route. miamioh.edu

Advanced Spectroscopic and Computational Investigations of 1 2 Bromophenyl 1,4 Pentanedione

High-Resolution Structural Elucidation

The precise arrangement of atoms and the connectivity within 1-(2-Bromophenyl)-1,4-pentanedione are determined using a suite of powerful analytical techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Single-crystal X-ray crystallography stands as the definitive method for determining the precise molecular geometry of a compound in the solid state. This technique provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.

For this compound, this analysis would be crucial for understanding the spatial relationship between the 2-bromophenyl ring and the 1,4-pentanedione side chain. However, a search of crystallographic databases indicates that the crystal structure for this specific compound has not yet been reported. Analysis of similar structures, such as 1-(4-bromophenyl)but-3-yn-1-one, demonstrates how X-ray diffraction can reveal details about molecular planarity and intermolecular interactions like hydrogen bonding in the solid state. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While specific, experimentally recorded NMR spectra for this compound are not available in the cited literature, the expected signals can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the terminal methyl (CH₃) protons. The protons on the brominated aromatic ring would appear as complex multiplets in the typical aromatic region (δ 7.0-8.0 ppm). The two methylene groups of the pentanedione chain would likely appear as distinct triplets, and the methyl group would be a singlet in the upfield region.

¹³C NMR: The carbon NMR spectrum would be expected to show eleven unique signals corresponding to each carbon atom in the molecule. The two carbonyl carbons would have the largest chemical shifts (δ > 190 ppm). The six carbons of the bromophenyl group would appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The remaining aliphatic carbons would be found at lower chemical shift values.

Predicted NMR Data for this compound

This table is a theoretical estimation based on standard chemical shift values and data from analogous compounds.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic CH | 7.2 - 7.8 | 127 - 134 | Four distinct signals in the aromatic region of the spectrum. |

| Aromatic C-Br | - | ~122 | Carbon atom directly bonded to the bromine. |

| Aromatic C-C=O | - | ~138 | Aromatic carbon bonded to the ketone group. |

| Aroyl C=O | - | ~198 | Carbonyl carbon adjacent to the aromatic ring. |

| Aliphatic C=O | - | ~207 | Carbonyl carbon adjacent to the methyl group. |

| CH₂ (alpha to aroyl C=O) | ~3.3 | ~38 | Methylene group adjacent to the aromatic ketone. |

| CH₂ (beta to aroyl C=O) | ~2.9 | ~28 | Methylene group adjacent to the aliphatic ketone. |

| CH₃ | ~2.2 | ~30 | Terminal methyl group. |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a compound by measuring its mass-to-charge ratio with extremely high accuracy. This allows for the determination of a unique molecular formula.

For this compound, HRMS would be used to verify the molecular formula C₁₁H₁₁BrO₂. The presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 natural abundance, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M+ and M+2 peaks).

Calculated Isotopic Mass for C₁₁H₁₁BrO₂

| Isotopic Formula | Monoisotopic Mass (Da) | Description |

|---|---|---|

| C₁₁H₁₁⁷⁹BrO₂ | 253.9942 | Molecular ion peak (M+) containing the ⁷⁹Br isotope. |

| C₁₁H₁₁⁸¹BrO₂ | 255.9922 | Molecular ion peak (M+2) containing the ⁸¹Br isotope. |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods probe the vibrational and rotational modes of bonds.

No experimentally obtained IR or Raman spectra for this compound are found in the reviewed literature. However, the spectrum can be predicted to show characteristic absorption bands for its constituent functional groups. The most prominent features would be the strong C=O stretching vibrations from the two ketone groups. The IR spectrum of the related 2,4-pentanedione shows strong C=O stretches between 1708 and 1728 cm⁻¹. stackexchange.com The aromatic ring would also give rise to a series of bands, including C=C stretching and C-H bending vibrations.

Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1725 - 1705 | C=O Stretch | Aliphatic Ketone |

| 1700 - 1680 | C=O Stretch | Aryl Ketone (conjugated) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1100 - 1000 | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum would be dominated by absorptions from the bromophenyl and carbonyl chromophores. One would expect to see intense π → π* transitions associated with the aromatic system at shorter wavelengths and weaker n → π* transitions from the carbonyl groups at longer wavelengths.

Luminescence (fluorescence and phosphorescence) spectroscopy provides further insight into the electronic structure and excited states of a molecule. While specific luminescence data for this compound is not available, many aromatic ketones are known to exhibit phosphorescence. The presence of the heavy bromine atom could enhance spin-orbit coupling, potentially increasing the likelihood of phosphorescence over fluorescence.

Quantum Chemical and Electronic Structure Studies

In the absence of extensive experimental data, quantum chemical calculations serve as a powerful predictive tool. Methods such as Density Functional Theory (DFT) can be used to model the properties of this compound.

These computational studies can provide:

Optimized Molecular Geometry: Calculation of the lowest energy conformation of the molecule, predicting bond lengths and angles that can corroborate or supplement crystallographic data.

Electronic Properties: Determination of the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic transition energies. Studies on related molecules have used these methods to analyze charge transfer within the molecule.

Predicted Spectra: Simulation of IR, Raman, and NMR spectra. These predicted spectra can aid in the interpretation of experimental results or serve as a reference when experimental data is unavailable. For instance, quantum chemical studies on similar brominated compounds have been used to substantiate their regioselective bromination.

Such computational investigations would be invaluable for a complete understanding of the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

This section would have detailed the outcomes of DFT calculations, a workhorse of computational quantum chemistry used to determine the electronic structure of molecules. Key information would have included the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of this compound. Furthermore, energetic properties such as the total energy, heat of formation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would have been presented. A data table summarizing these geometric and energetic parameters would have been included.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Here, the focus would have been on the analysis of intramolecular interactions and charge delocalization using NBO theory. This analysis provides a chemist's perspective on the Lewis-like chemical bonding structure. The discussion would have centered on significant donor-acceptor interactions, revealing hyperconjugative effects and the stabilization energies associated with them. A data table would have been generated to list key NBO interactions and their corresponding second-order perturbation theory energies (E(2)), which quantify the strength of these interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

This subsection was intended to present the MEP map of this compound. The MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The map would have been described in terms of its color-coded regions, with red indicating areas of negative potential (prone to electrophilic attack) and blue representing regions of positive potential (prone to nucleophilic attack). This visual and conceptual analysis would have provided insights into the molecule's chemical reactivity.

Atoms in Molecules (AIM) Theory for Electron Density Distribution Analysis

The AIM theory, developed by Richard Bader, allows for a rigorous analysis of the electron density distribution. This section would have discussed the topological properties of the electron density at bond critical points (BCPs) within this compound. Parameters such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)) at the BCPs would have been analyzed to characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic). A data table summarizing these AIM parameters for key bonds would have been provided.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Spectra

Finally, this section would have explored the electronic excited-state properties of the molecule using TD-DFT calculations. The results would have included the calculated vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n→π, π→π). This information is crucial for understanding the molecule's UV-Vis absorption spectrum. A data table summarizing the calculated electronic transitions and their characteristics would have been presented to correlate with potential experimental spectroscopic data.

In the absence of published research on the computational analysis of this compound, the detailed scientific discourse and data tables requested cannot be generated. Further experimental and computational studies are required to elucidate the specific properties of this compound as outlined.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-bromophenyl)-1,4-pentanedione, and how can reaction yields be optimized?

- Methodological Answer : The compound is commonly synthesized via condensation reactions using bromophenyl precursors. For example, a toluene-based reflux reaction with 1-(4-bromophenyl)-1,4-pentanedione, 4-bromoaniline, and p-toluenesulfonic acid monohydrate achieved an 87.7% yield after silica gel chromatography . To optimize yields:

- Vary catalyst loading (e.g., 0.5–1.5 mol% p-toluenesulfonic acid).

- Test alternative solvents (e.g., DMF or THF) for improved solubility.

- Monitor reaction progress via TLC or HPLC to identify optimal reflux duration.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H-NMR : Peaks at δ 2.5–3.0 ppm (ketone protons) and δ 7.2–7.8 ppm (aromatic protons) confirm the bromophenyl and diketone groups .

- IR Spectroscopy : Absorbance bands at ~1700 cm⁻¹ (C=O stretching) and ~500 cm⁻¹ (C-Br vibration) .

- Melting Point Analysis : Compare observed values (e.g., 45–46°C in CCl₄) with literature data to detect impurities .

Q. What are the key challenges in characterizing brominated diketones like this compound?

- Methodological Answer :

- Regioselectivity Issues : Bromine substitution patterns (ortho vs. para) can lead to byproducts. Use NOESY NMR or X-ray crystallography to confirm regiochemistry .

- Thermal Stability : Decomposition during GC-MS analysis. Opt for low-temperature EI-MS or ESI-MS instead .

Advanced Research Questions

Q. How does the bromophenyl substituent influence the reactivity of 1,4-pentanedione in radical-mediated transformations?

- Methodological Answer : The bromine atom acts as a radical stabilizer, enabling reactions like intramolecular cyclization. For example, 1-(2-bromophenyl)-5-(butylsulfanyl)pyrrolidin-2-one undergoes radical substitution to form pyrrolobenzothiazoles (Scheme 3 in ). Key considerations:

- Use AIBN or Et₃B as radical initiators.

- Monitor reaction kinetics via EPR spectroscopy to track radical intermediates.

Q. What computational methods are suitable for predicting the electronic effects of bromine in this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the bromine atom.

- HOMO-LUMO Analysis : Compare with fluorophenyl analogs (e.g., 1-(2-fluorophenyl)-1,4-pentanedione) to assess σ-hole interactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on conformational stability.

Q. How can contradictory biological activity data for bromophenyl diketones be resolved?

- Methodological Answer : Conflicting results (e.g., antimicrobial vs. inactive outcomes) may arise from assay conditions. Standardize protocols:

- Use MIC (Minimum Inhibitory Concentration) assays with consistent bacterial strains (e.g., E. coli ATCC 25922).

- Control for diketone hydrolysis by stabilizing solutions at pH 7.4 with 10% FBS .

- Compare with structurally similar compounds (e.g., 1-(4-bromophenyl)-1,4-pentanedione) to isolate substituent effects .

Q. What strategies improve regioselectivity in the synthesis of bromophenyl diketone derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., methoxy) to steer bromination to the ortho position, followed by deprotection .

- Microwave-Assisted Synthesis : Shorten reaction times to reduce side reactions (e.g., dibromination) .

- Lewis Acid Catalysis : Use ZnCl₂ or FeCl₃ to enhance electrophilic aromatic substitution selectivity .

Data Contradiction and Validation

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer : Discrepancies (e.g., 45–46°C vs. 33–34°C) may stem from:

- Polymorphism : Recrystallize from different solvents (e.g., CCl₄ vs. EtOAc) and analyze via PXRD .

- Impurity Profiles : Quantify byproducts (e.g., residual bromophenol) using GC-MS or HPLC-PDA .

Q. How can researchers reconcile divergent catalytic outcomes in bromophenyl diketone reactions?

- Methodological Answer : Contradictory results (e.g., high vs. low yields) often arise from:

- Oxygen Sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to suppress radical quenching .

- Catalyst Purity : Pre-treat p-toluenesulfonic acid with molecular sieves to remove moisture .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.